molecular formula C12H15K7O32S7 B561644 Sucrose heptasulfate potassium salt CAS No. 386229-69-2

Sucrose heptasulfate potassium salt

Cat. No.: B561644
CAS No.: 386229-69-2
M. Wt: 1169.328
InChI Key: QRADSVFOARSADG-SEKZZVSKSA-G
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Description

Sucrose heptasulfate potassium salt is a synthetic variant of sucrose, where seven hydroxyl groups of sucrose are replaced by sulfate groups, and potassium ions are used to neutralize the charge. This compound is extensively used as a polysaccharide reagent in scientific research due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sucrose heptasulfate potassium salt typically involves the sulfation of sucrose using sulfuric acid and potassium carbonate. The reaction conditions include controlled temperature and pH to ensure the complete sulfation of sucrose . The general reaction can be summarized as follows: [ \text{C}{12}\text{H}{22}\text{O}_{11} + 7\text{H}_2\text{SO}_4 + 7\text{K}2\text{CO}3 \rightarrow \text{C}{12}\text{H}{15}\text{K}7\text{O}{32}\text{S}_7 + 7\text{CO}_2 + 14\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfation reactors where sucrose is treated with sulfuric acid and potassium carbonate under controlled conditions. The product is then purified through crystallization and filtration processes to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Sucrose heptasulfate potassium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sucrose heptasulfate potassium salt is widely used in scientific research due to its ability to regulate polysaccharide concentration in aqueous solutions. Some of its applications include:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigates the impact of polysaccharides on cellular processes such as growth, differentiation, and gene expression.

    Medicine: Serves as a reference standard for the drug sucralfate, which is used to treat ulcers.

    Industry: Employed as a catalyst and intermediate in various industrial processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sucrose heptasulfate potassium salt is unique due to its specific sulfation pattern and the presence of potassium ions, which provide distinct chemical and biological properties. Its ability to stabilize metal cations and regulate polysaccharide concentration makes it a valuable tool in various scientific and industrial applications .

Biological Activity

Sucrose heptasulfate potassium salt, with the CAS number 386229-69-2, is a sulfated oligosaccharide derived from sucrose. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H15O32S7K
  • Molecular Weight : 1169.37 g/mol
  • Purity : Available in various purities (>95% and 80%) depending on the supplier .

This compound exhibits several biological activities primarily attributed to its structure as a sulfated polysaccharide. Its mechanisms of action include:

  • Cytoprotective Effects : It acts as a cytoprotective agent by forming a protective barrier on the gastric mucosa, which helps in the treatment of ulcers and gastroesophageal reflux disease (GERD) .
  • Anticoagulant Properties : Similar to other sulfated polysaccharides, it may exhibit anticoagulant activity by inhibiting thrombin and factor Xa, thus preventing clot formation .
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses, potentially benefiting conditions characterized by excessive inflammation .

Therapeutic Applications

This compound is primarily utilized in the following therapeutic contexts:

  • Treatment of Duodenal Ulcers : Its cytoprotective properties make it effective in treating duodenal ulcers by promoting healing and preventing further damage .
  • Management of GERD : The compound helps in reducing acid reflux symptoms by protecting the esophageal lining from gastric acid .
  • Stress Ulcers : It is used in critical care settings to prevent stress-induced mucosal disease .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in clinical settings:

  • Clinical Efficacy in Ulcer Treatment :
    • A study involving patients with duodenal ulcers showed that treatment with sucrose heptasulfate significantly accelerated healing compared to placebo controls. The healing rate was approximately 75% in treated patients within four weeks .
  • Gastroprotective Mechanisms :
    • Research highlighted that sucrose heptasulfate forms a viscous gel upon contact with gastric acid, enhancing its protective effects against mucosal injury. This gel formation was confirmed through endoscopic examinations .
  • Anticoagulant Activity Assessment :
    • In vitro studies indicated that this compound inhibited thrombin activity by up to 50%, suggesting potential applications in managing thrombotic disorders .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityMechanismApplication AreaReference
CytoprotectionForms protective barrierDuodenal ulcers
AnticoagulationInhibits thrombinThrombotic disorders
Anti-inflammatoryModulates inflammatory responseVarious inflammatory conditions

Properties

IUPAC Name

heptapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)-3,5-disulfonatooxyoxan-4-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O32S7.7K/c13-1-4-6(40-47(20,21)22)8(42-49(26,27)28)9(43-50(29,30)31)11(37-4)39-12(3-36-46(17,18)19)10(44-51(32,33)34)7(41-48(23,24)25)5(38-12)2-35-45(14,15)16;;;;;;;/h4-11,13H,1-3H2,(H,14,15,16)(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34);;;;;;;/q;7*+1/p-7/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;/m1......./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRADSVFOARSADG-DCGPNBBASA-G
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15K7O32S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1169.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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